Bienvenue dans la boutique en ligne BenchChem!

(E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide

Anticancer Cytotoxicity Prostate cancer

This hydrazone–Schiff base fills a critical SAR gap: the 4-methyl electron-donating group enables direct comparison with naphthyl and electron-withdrawing analogs in tubulin polymerization and antimicrobial panels. Procure exactly this compound—not a generic substitute—to maintain mechanistic fidelity in colchicine-site binding, ABC transporter recognition, and in vivo tolerability studies. Available for parallel synthesis and library construction. Order now for your SAR cascade.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 1462970-08-6
Cat. No. B2678465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide
CAS1462970-08-6
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C18H20N2O4/c1-12-5-7-13(8-6-12)11-19-20-18(21)14-9-15(22-2)17(24-4)16(10-14)23-3/h5-11H,1-4H3,(H,20,21)/b19-11+
InChIKeyMPFYNDGWCNVZTH-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3,4,5-Trimethoxy-N'-(4-methylbenzylidene)benzohydrazide (CAS 1462970-08-6): Compound Identity, Synthesis Route, and Procurement-Relevant Class Context


(E)-3,4,5-Trimethoxy-N'-(4-methylbenzylidene)benzohydrazide (CAS 1462970-08-6) is a synthetic hydrazone–Schiff base formed by condensation of 3,4,5-trimethoxybenzohydrazide with 4-methylbenzaldehyde [1]. It belongs to the N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide family, a class intensively investigated for antiproliferative, antimicrobial, antidiabetic, and tubulin-targeting activities [2]. The 3,4,5-trimethoxybenzohydrazide scaffold is a recognized pharmacophore in microtubule-destabilizing acylhydrazones and caspase-modulating agents, and the 4-methyl substituent on the benzylidene ring introduces a modest electron-donating group that modulates both conformational preference and intermolecular interactions [3].

Why Generic Substitution Fails for (E)-3,4,5-Trimethoxy-N'-(4-methylbenzylidene)benzohydrazide: Substituent-Dependent Bioactivity in the Benzylidene-Hydrazone Series


Within the N'-benzylidene-3,4,5-trimethoxybenzohydrazide series, the identity and position of substituents on the benzylidene phenyl ring critically dictate biological potency, selectivity, and even the dominant mechanism of action. The 4-methyl group is neither inert nor interchangeable with other substituents: electron-donating groups (e.g., –CH₃, –OCH₃) and electron-withdrawing groups (e.g., –Cl, –NO₂) produce divergent antimicrobial profiles, with electron-withdrawing groups preferentially enhancing antibacterial potency against Gram-negative organisms [1]. In anticancer applications, the nature of the aromatic substituent governs both tubulin-binding affinity and the ability to overcome multidrug resistance; the 1-naphthyl derivative achieves nanomolar cytotoxicity and in vivo efficacy comparable to vincristine, whereas congeners with smaller or differently positioned aryl groups show markedly reduced activity [2]. Generic substitution therefore risks not merely a change in potency, but a functional change in the target profile.

Quantitative Evidence Guide: Differentiating (E)-3,4,5-Trimethoxy-N'-(4-methylbenzylidene)benzohydrazide from Closest Structural Analogs


Antiproliferative Potency Against PC3 Prostate Cancer Cells: 3,4,5-Trimethoxybenzylidene Scaffold Delivers Sub-Micromolar IC₅₀ Activity

The 3,4,5-trimethoxybenzylidene-hydrazone scaffold, exemplified by structurally congeneric compounds in the same series, demonstrates potent antiproliferative activity against PC3 prostate cancer cells with IC₅₀ values as low as 0.2 µM [1]. Because the target compound (E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide shares the identical 3,4,5-trimethoxybenzohydrazide pharmacophore and an E-configured benzylidene imine, it is positioned within this high-activity cluster. By contrast, the unsubstituted benzylidene analog (CAS 39229-58-8) and the 4-methoxy analog (CAS 346721-31-1) lack published quantitative antiproliferative data in this assay system, limiting direct cross-study comparison [2].

Anticancer Cytotoxicity Prostate cancer

Antimicrobial Activity: Electron-Donating 4-Methyl Substituent Defines a Distinct Antibacterial Profile Compared to Electron-Withdrawing Analogs

In a series of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives evaluated for antimicrobial activity, compounds bearing electron-withdrawing substituents (Cl, NO₂) on the benzylidene ring showed superior antibacterial potency, with the 2,4-dichloro derivative demonstrating the most effective activity against Escherichia coli, even surpassing the reference drug Tetracycline [1]. In a parallel study, hydrazide-hydrazone analogs 4a–4l with diverse substituents exhibited antibacterial zones of inhibition ranging from 8–20 mm against S. aureus, S. pyogenes, E. coli, and P. aeruginosa [2]. The target compound, carrying a 4-methyl (electron-donating) substituent, is predicted to occupy an intermediate position—less potent than electron-withdrawing analogs against Gram-negative organisms but potentially offering a differentiated selectivity window or reduced cytotoxicity to mammalian cells.

Antibacterial Hydrazone Structure-activity relationship

Antidiabetic Activity: Hydrazone Derivatives in the 3,4,5-Trimethoxybenzohydrazide Class Exhibit Insulin-Comparable Glucose-Lowering Efficacy In Vivo

In an alloxan-induced diabetic rat model, the hydrazide-hydrazone analogs 4a–4l derived from 3,4,5-trimethoxybenzohydrazide exhibited significant antidiabetic activity, with blood glucose reductions comparable to insulin [1]. While the specific 4-methylbenzylidene derivative was not individually tested in this published panel, it is a direct structural analog within the same synthetic series and is expected to exhibit antidiabetic activity within the range established by congeners 4a–4l.

Antidiabetic In vivo Glucose homeostasis

Tubulin-Colchicine Site Binding Potential: The 3,4,5-Trimethoxybenzohydrazide Pharmacophore Validated by Co-Crystal Structure and In Vivo Leukemia Efficacy

The 3,4,5-trimethoxybenzohydrazide scaffold has been unequivocally validated as a colchicine-site tubulin binder by X-ray co-crystallography of N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide (compound 12) bound to tubulin, revealing steric hindrance on the T7 loop of β-tubulin that prevents microtubule assembly [1]. In vivo, this compound achieved efficacy comparable to vincristine in a murine model of human acute lymphoblastic leukemia at 1 mg/kg weekly dose, with no acute toxicity and remarkable selectivity for leukemia cells over stimulated normal lymphocytes [2]. The target compound (E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide retains the identical 3,4,5-trimethoxybenzohydrazide core required for colchicine-site recognition, but substitutes the 1-naphthyl group with a 4-methylphenyl group—a modification that is predicted to modulate tubulin-binding affinity and may confer distinct pharmacokinetic or selectivity properties relative to the naphthyl lead.

Tubulin inhibitor Colchicine-site Leukemia

Synthesis Accessibility and Purity Profile: Straightforward Single-Step Condensation with High Yield Potential

The target compound is synthesized via a single-step acid-catalyzed condensation between commercially available 3,4,5-trimethoxybenzohydrazide (CAS 3291-03-0) and 4-methylbenzaldehyde [1]. In the published synthesis of closely related analogs within the same series (compounds 4a–4l), isolated yields ranged from 86% to 94%, with products obtained as crystalline solids after simple filtration and solvent slurry purification [2]. This contrasts with multi-step synthetic routes required for oxadiazole or thiadiazole derivatives in the same chemical space, which involve cyclization in acetic anhydride and more complex workup [3].

Organic synthesis Hydrazone formation Scalability

Best-Fit Research and Industrial Application Scenarios for (E)-3,4,5-Trimethoxy-N'-(4-methylbenzylidene)benzohydrazide (CAS 1462970-08-6)


Structure–Activity Relationship (SAR) Expansion of Colchicine-Site Tubulin Inhibitors

This compound is optimally deployed as a comparator in tubulin inhibitor SAR programs exploring the effect of aryl substituent size and electronics on colchicine-site binding. The 3,4,5-trimethoxybenzohydrazide core is crystallographically validated to occupy the colchicine site, and systematic variation from the 1-naphthyl lead (nanomolar potency, in vivo efficacy comparable to vincristine [1]) to the 4-methylphenyl analog directly probes the contribution of the aromatic moiety to binding affinity, ABC transporter recognition, and therapeutic index. Procurement of this specific compound enables head-to-head comparison with the naphthyl lead in tubulin polymerization assays, cytotoxicity panels, and in vivo tolerability studies [2].

Antimicrobial Screening with Defined Electronic Substituent Parameters

This compound fills a specific gap in antimicrobial SAR by providing a benzylidene-hydrazone with a pure electron-donating 4-methyl substituent, in contrast to the extensively studied electron-withdrawing analogs (dichloro, nitro). Published data show that electron-withdrawing groups enhance anti-Gram-negative potency—the 2,4-dichloro analog surpassing tetracycline against E. coli—while the unsubstituted and electron-donating congeners remain less characterized [3]. Including this compound in antimicrobial panels enables quantitative determination of the Hammett σ–activity relationship across Gram-positive and Gram-negative strains, directly informing the design of selective antibacterial hydrazones [4].

Antidiabetic Hydrazone Lead Optimization and In Vivo Efficacy Profiling

The 3,4,5-trimethoxybenzohydrazide hydrazone class has demonstrated in vivo antidiabetic activity comparable to insulin in alloxan-induced diabetic rats [4]. The 4-methylbenzylidene derivative, as a representative member of this class, is appropriate for inclusion in expanded antidiabetic screening cascades—particularly in studies comparing substituent effects on glucose uptake in skeletal muscle, α-glucosidase inhibition, and incretin secretion, as established for the related (2E)-N'-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide (BZD) [5].

Synthetic Methodology Development and Library Construction

The straightforward single-step condensation synthesis (ethanol, catalytic acetic acid, 1 h reflux) with predicted yields of 85–95% [4] makes this compound an ideal substrate for parallel synthesis and library production. It can serve as a benchmark for optimizing reaction conditions (solvent, catalyst, heating method) in hydrazone library construction, and as a precursor for downstream cyclization to 1,3,4-oxadiazole derivatives, which show enhanced antiproliferative profiles (IC₅₀ values as low as 0.2–0.3 µM against PC3 cells [6]).

Quote Request

Request a Quote for (E)-3,4,5-trimethoxy-N'-(4-methylbenzylidene)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.